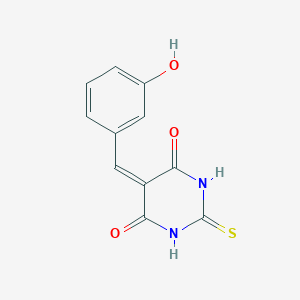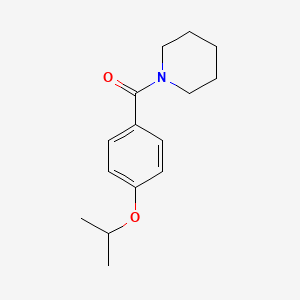
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide, also known as CCMI, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. CCMI is a member of the cyclopentanecarboxamide family, which is known for its ability to modulate the activity of certain receptors in the body. In
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide involves its ability to modulate the activity of certain receptors in the body. Specifically, this compound has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood. By binding to this receptor, this compound can modulate its activity and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and sedation. In animal studies, this compound has been shown to produce dose-dependent analgesia, which suggests that it could be useful in the development of new pain medications. This compound has also been found to produce anti-inflammatory effects in animal models of inflammation, which could be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Finally, this compound has been found to produce sedative effects in animal studies, which could be useful in the treatment of anxiety and insomnia.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been found to produce consistent and reproducible results in animal studies, which makes it a reliable tool for scientific research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide. One potential direction is the development of new compounds based on this compound that have improved solubility and bioavailability. Another potential direction is the investigation of the effects of this compound on other receptors in the body, which could lead to the development of new treatments for a variety of disorders. Finally, the investigation of the long-term effects of this compound on the body is an important area of future research, as this could help to determine the safety and efficacy of this compound as a potential therapeutic agent.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide involves the reaction of 3-chloro-2-methylphenylacetic acid with cyclopentanone in the presence of a base. The resulting product is then converted into this compound through a series of chemical reactions. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to have potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, this compound has been found to have analgesic and anti-inflammatory properties, which could be useful in the development of new pain medications. In medicinal chemistry, this compound has been used as a starting point for the synthesis of new compounds with potential therapeutic applications.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOYSTMXESRAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)





![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)

![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)

![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)
